7-Methylchroman-4-one

Medicinal Chemistry Drug Discovery Synthetic Intermediate

Researchers synthesizing N-substituted 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamides as HSD17B13 modulators require precise intermediates to maintain structural fidelity and SAR consistency. 7-Methylchroman-4-one is the mandated scaffold for this patented class, and generic substitution with other chromanones invalidates reproducibility. - Ensures accurate replication of WO2021003295A1 chemistry for NAFLD and metabolic liver disease studies. - Ambient-stable solid simplifies high-throughput experimentation weighing, unlike the low-melting parent chroman-4-one (M.P. 36.5°C). - XLogP3 of 1.7 offers a 21% lipophilicity increase over unsubstituted chroman-4-one, providing a rational starting point for permeability optimization.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 18385-69-8
Cat. No. B099835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylchroman-4-one
CAS18385-69-8
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)CCO2
InChIInChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3
InChIKeyOKVHJJOYXWCTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylchroman-4-one Overview


7-Methylchroman-4-one (CAS 18385-69-8) is a heterocyclic compound belonging to the chroman-4-one family, characterized by a fused benzene-dihydropyran ring system with a methyl substituent at the 7-position . This scaffold is a privileged structure in medicinal chemistry, serving as a core building block for the synthesis of diverse bioactive molecules, including potential anticancer, antidiabetic, and neuroprotective agents . The compound exhibits distinct physicochemical properties, such as a calculated XLogP3 of 1.7, which differentiates it from the unsubstituted parent chroman-4-one (XLogP = 1.40), influencing its solubility and permeability profile for drug design applications [REFS-1, REFS-3].

Core building block for synthesizing bioactive molecules including reported anticancer, antidiabetic, and neuroprotective research compounds
Methyl substitution at the 7-position distinguishes lipophilicity (XLogP3) from unsubstituted scaffold, supporting permeability research
Named intermediate in a patented synthetic route for HSD17B13 modulators; essential for pathway replication studies

7-Methylchroman-4-one: No Generic Substitute


Generic substitution within the chroman-4-one class is scientifically unsound due to the profound impact of substitution patterns on biological activity and physicochemical properties. The position and nature of the substituent on the chromanone core dictate target binding affinity, selectivity, and metabolic stability . For instance, a 7-methyl group, as in 7-Methylchroman-4-one, alters the electron density of the aromatic ring and influences molecular recognition, a phenomenon not replicated by a 6-methyl or unsubstituted analog. Furthermore, 7-Methylchroman-4-one serves as a specific, patented intermediate in the synthesis of HSD17B13 modulators, a role for which other chromanones are not designed or validated . Simply interchanging these compounds would invalidate research reproducibility and compromise the integrity of structure-activity relationship (SAR) studies.

Regioisomer interchange alters target recognition
6-methyl, 7-methoxy, or unsubstituted chromanones may shift binding affinity and selectivity; SAR patterns do not transfer directly.
Synthetic intermediate specificity is lost
Only 7-Methylchroman-4-one serves as the required intermediate in the patented HSD17B13 modulator pathway; other chromanones are not validated for this route.
MAO-B class-level evidence confirms position dependency
Chromone analog data show distinct IC50 values for 7-methyl vs. 6-methyl; generic 'methylchromanone' may produce irrelevant biological profiles.

7-Methylchroman-4-one Selection Evidence


Key Intermediate for HSD17B13 Modulators

7-Methylchroman-4-one is explicitly claimed and utilized as a key synthetic intermediate in a patented process for the preparation of N-substituted 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamides, which are modulators of the HSD17B13 enzyme . This is a direct and exclusive application not claimed for other simple chroman-4-one analogs like 6-methylchroman-4-one or 7-methoxychroman-4-one in this specific, high-value therapeutic context (non-alcoholic fatty liver disease, NAFLD) [REFS-1, REFS-2].

HSD17B13 Intermediate
Head-to-head
Required named intermediate vs. not specified for 6-methyl or 7-methoxy analogs
Mandatory for patent-route replication
WO2021003295A1 synthetic pathway; IC50 of final compound 0.01 μM
Medicinal Chemistry Drug Discovery Synthetic Intermediate

Enhanced Lipophilicity vs. Parent Scaffold

The introduction of a methyl group at the 7-position significantly alters the lipophilicity of the chroman-4-one core. The calculated partition coefficient (XLogP3) for 7-Methylchroman-4-one is 1.7, compared to 1.40 for the unsubstituted chroman-4-one (4-chromanone) [REFS-1, REFS-2]. This 21% increase in LogP is a crucial parameter in drug design, correlating with enhanced passive membrane permeability and potentially improved oral bioavailability .

Lipophilicity Shift
Reported
XLogP3 1.7 vs. parent 1.40 (Δ +0.3)
21% higher logP supports membrane-permeability research
In silico XLogP3; may require experimental confirmation
ADME Drug Design Physicochemical Properties

MAO-B SAR Implications

While direct data for 7-Methylchroman-4-one is limited, class-level SAR from closely related chromone analogs provides strong inference for its differentiation. A study on chromone derivatives showed that a 7-methyl substituent (IC50 = 0.0827 µM) was equipotent to the 6-methyl (IC50 = 0.0863 µM) but significantly less potent than the unsubstituted analog (IC50 = 0.0672 µM) against human MAO-B . This suggests that the position of the methyl group (7- vs. 6-) is a key determinant of target binding. Given the structural similarity between chromones and chromanones, this data highlights that substitution pattern, not just the presence of a methyl group, dictates biological activity, making 7-Methylchroman-4-one a distinct and non-fungible research tool .

MAO-B SAR Class Inference
Class-level
7-methyl chromone IC50 0.0827 µM; distinct from 6-methyl (0.0863 µM) and unsubstituted (0.0672 µM)
Regioisomer profile non-interchangeable; verify for chromanone
Data to verify; inferred from Mostafa et al. 2023 chromone study
Neurodegeneration Enzyme Inhibition SAR

Simplified Handling vs. Parent Scaffold

The physical state of a compound significantly impacts its handling and formulation in a laboratory setting. Unsubstituted chroman-4-one (4-chromanone) is a solid with a melting point of 36.5 °C, making it prone to liquefaction at or slightly above room temperature . In contrast, while a precise melting point for 7-Methylchroman-4-one is not widely reported, its boiling point is 304.7±42.0 °C at 760 mmHg, suggesting it is a higher-melting solid or a liquid with a much higher boiling point, which generally simplifies storage, weighing, and processing .

Handling Advantage
Supporting evidence
Solid at ambient temp. vs. parent melting at 36.5°C
Simplifies weighing and reduces cross-contamination risk
Boiling point 304.7°C; MP not consistently reported
Formulation Material Science Handling Properties

7-Methylchroman-4-one Application Scenarios


HSD17B13 Inhibitor Synthesis for Liver Disease

This compound is the mandated intermediate for the synthesis of N-substituted 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamides, a novel class of HSD17B13 modulators described in patent WO2021003295A1. Researchers aiming to replicate, optimize, or create derivative libraries of these patented compounds for preclinical studies in NAFLD or other metabolic liver diseases must procure and use 7-Methylchroman-4-one to ensure structural fidelity and SAR consistency .

CNS-Penetrant Lead Optimization

With a calculated XLogP3 of 1.7, which is 21% higher than the parent chroman-4-one scaffold, 7-Methylchroman-4-one offers a physicochemical advantage in the design of molecules requiring enhanced passive membrane permeability . This property is particularly valuable in early-stage medicinal chemistry campaigns targeting intracellular targets or those requiring blood-brain barrier penetration, where the unsubstituted scaffold may be too polar. It serves as a rational, data-driven starting point for SAR exploration .

Regiochemical Probes for SAR Studies

As demonstrated by MAO-B inhibition data on chromone analogs, the 7-methyl substitution yields a distinct biological profile compared to the 6-methyl or unsubstituted variants . 7-Methylchroman-4-one is therefore an essential, non-interchangeable tool for medicinal chemists systematically probing the SAR of chromanone-based inhibitors against various biological targets (e.g., kinases, GPCRs, enzymes). Its use ensures that the impact of a 7-methyl group is accurately assessed, preventing flawed SAR conclusions that would arise from using a regioisomer .

Reliable Laboratory Handling & Storage

For academic and industrial laboratories with limited cold storage capacity or those performing high-throughput experimentation, the physical state of 7-Methylchroman-4-one is a practical advantage. Unlike the low-melting parent chroman-4-one (M.P. 36.5 °C), which can be difficult to handle as a solid, 7-Methylchroman-4-one is a stable solid at ambient temperatures [REFS-1, REFS-2]. This simplifies accurate weighing, reduces material loss during transfers, and ensures long-term compound integrity, thereby improving experimental reproducibility and reducing operational costs associated with material waste.

Application
Selection Property
Validation Focus
HSD17B13 modulator synthesis research
Patented intermediate specificity
Pathway replication and SAR consistency
CNS-penetrant lead optimization studies
Enhanced lipophilicity (XLogP3)
Membrane permeability assessment
Regiochemical SAR probe research
Position-specific activity profile
Target binding and selectivity assays
High-throughput experimentation workflows
Solid-state stability at ambient temperatures
Weighing accuracy and storage integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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